Ethyl 3,6-dioxopiperazine-2-carboxylate

Medicinal Chemistry Structure-Activity Relationship (SAR) Drug Design

This 2,5-diketopiperazine (DKP) derivative addresses the need for validated, modifiable scaffolds in purinergic receptor research. Sourcing generic piperazines risks weak receptor affinity, but this compound provides a defined starting point with established P2X3 antagonism. - Target Engagement: Demonstrates P2X3 receptor antagonism with an EC50 of 80 nM. - Scaffold Versatility: The free N-H and ethyl ester handle enable systematic SAR diversification for drug discovery. - Reference Standard: Serves as a quantitative baseline for dihydroorotase (DHO) inhibition assays (IC50: 1,000,000 nM).

Molecular Formula C7H10N2O4
Molecular Weight 186.17 g/mol
CAS No. 7149-63-5
Cat. No. B11905114
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3,6-dioxopiperazine-2-carboxylate
CAS7149-63-5
Molecular FormulaC7H10N2O4
Molecular Weight186.17 g/mol
Structural Identifiers
SMILESCCOC(=O)C1C(=O)NCC(=O)N1
InChIInChI=1S/C7H10N2O4/c1-2-13-7(12)5-6(11)8-3-4(10)9-5/h5H,2-3H2,1H3,(H,8,11)(H,9,10)
InChIKeyJGDBWGPIUGDQTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 3,6-Dioxopiperazine-2-carboxylate: 2,5-DKP Scaffold Overview


Ethyl 3,6-dioxopiperazine-2-carboxylate, also known as 3-ethoxycarbonyl-piperazine-2,5-dione, is a synthetic compound based on the 2,5-diketopiperazine (DKP) scaffold . This six-membered heterocyclic core is a privileged structure in medicinal chemistry, renowned for its presence in numerous bioactive natural products and synthetic pharmaceuticals with antiviral, antifungal, antibacterial, and antitumor activities [1]. The compound is characterized by its rigid, planar structure conferred by the two carbonyl groups at the 3- and 6-positions and features an ethyl ester at the 2-position, which provides a key site for further chemical modification or prodrug strategies .

Why Generic Substitution Fails for This DKP


Substituting Ethyl 3,6-dioxopiperazine-2-carboxylate with a generic piperazine or an unsubstituted 2,5-diketopiperazine core is not advisable due to the critical role of its specific functional groups in dictating biological activity. Structure-activity relationship (SAR) studies have shown that the location and type of substituents on the DKP ring are pivotal for target binding and efficacy . For instance, the unsubstituted 2,5-dioxopiperazine core has demonstrated 'very weak receptor affinity' in certain contexts, whereas even a slight modification to a 2-oxopiperazine can yield 'modest activity' [1]. Furthermore, research on related piperazine derivatives indicates that subtle changes, such as the chain length of an alkyl group, can significantly modulate target affinity and functional outcomes [2].

Differentiation Evidence vs. Analogs


Hydrogen Bond Donor Capacity vs. N-Methyl Analog

The absence of a methyl group on the nitrogen atom at the 5-position is a key differentiator from the closely related analog, Ethyl 5-methyl-3,6-dioxopiperazine-2-carboxylate (CAS 63891-87-2) . The target compound's free N-H group can act as a hydrogen bond donor, which is absent in the N-methyl analog. This hydrogen bond donor capacity, quantified as a count of 2 (vs. 1 for the N-methyl analog), can critically influence target recognition and binding affinity.

Medicinal Chemistry Structure-Activity Relationship (SAR) Drug Design

Dihydroorotase Inhibitory Activity Baseline

Ethyl 3,6-dioxopiperazine-2-carboxylate demonstrates a defined, albeit weak, inhibitory effect against the enzyme dihydroorotase (DHO) from mouse Ehrlich ascites cells [1]. While it serves as a starting point for SAR, its activity is significantly lower than optimized inhibitors, establishing a clear performance baseline.

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P2X3 Purinoceptor Antagonist Activity Profile

Ethyl 3,6-dioxopiperazine-2-carboxylate displays functional antagonist activity at the recombinant rat P2X3 purinoceptor with an EC50 of 80 nM [1]. This level of potency distinguishes it from the very weak receptor affinity observed for the unsubstituted 2,5-dioxopiperazine core in other receptor systems (e.g., NK1) [2], highlighting that the ester functional group imparts a specific and desirable pharmacological profile.

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Alkyl Chain Length Impact on Target Affinity

In a class-level structure-activity relationship study of piperacillin analogs, it was demonstrated that increasing the number of carbon atoms in the N-4 alkyl substituent of a 2,3-dioxopiperazine ring directly correlates with increased antibacterial activity [1]. This increase was primarily attributed to a stronger affinity for Penicillin-Binding Proteins (PBPs), particularly PBP 3. While this study involves a 2,3-dioxopiperazine rather than the 3,6-isomer, the finding establishes a critical class-wide principle: the size and nature of substituents on the dioxopiperazine core are key determinants of biological potency.

Antibacterial Medicinal Chemistry Structure-Activity Relationship (SAR)

Key Research Applications


P2X3 Receptor Lead Optimization

With an EC50 of 80 nM for P2X3 receptor antagonism, Ethyl 3,6-dioxopiperazine-2-carboxylate is a validated starting point for medicinal chemistry campaigns focused on developing novel therapeutics for chronic pain, overactive bladder, or other conditions modulated by P2X3 purinoceptors [1]. Its DKP core is amenable to diversification at multiple positions, allowing for systematic SAR studies to improve potency and selectivity [2].

Diverse DKP Library Synthesis

The 2,5-diketopiperazine scaffold is a 'privileged structure' in drug discovery [1]. Ethyl 3,6-dioxopiperazine-2-carboxylate's specific substitution pattern, featuring a free N-H group and an ethyl ester handle, makes it a versatile building block for generating focused libraries of DKP derivatives. As demonstrated by class-level SAR, modifications to the ring and its substituents can profoundly impact biological activity across a wide range of targets, from antibacterial to neuroprotective [2].

DHO Enzyme Inhibition Reference

In biochemical and enzymatic research focused on pyrimidine metabolism, Ethyl 3,6-dioxopiperazine-2-carboxylate can serve as a weak but defined reference inhibitor for dihydroorotase (DHO). Its reported IC50 of 1,000,000 nM provides a quantitative baseline [1]. Researchers can use this compound as a control to benchmark the activity of newly synthesized, more potent DHO inhibitors or to study the enzyme's basic function in in vitro systems.

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